molecular formula C24H31FO5 B130449 [2-[(9R,11S,16R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate CAS No. 1597-78-0

[2-[(9R,11S,16R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

Cat. No. B130449
CAS RN: 1597-78-0
M. Wt: 418.5 g/mol
InChI Key: HRPWQACPJGPYRH-XHFUFBBFSA-N
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Description

The compound “[2-[(9R,11S,16R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate” is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .


Molecular Structure Analysis

The compound contains a total of 87 bonds, including 48 non-H bonds, 8 multiple bonds, 14 rotatable bonds, 8 double bonds, 1 five-membered ring, and 3 six-membered rings .


Physical And Chemical Properties Analysis

The molecular formula of the compound is C22H27FO4 and its molecular weight is 374.45 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the current resources.

Scientific Research Applications

Crystal Structure and Molecular Interactions

  • Studies on compounds structurally similar to the specified chemical have focused on their crystal structure and molecular interactions. For example, the crystal structure of Betamethasone-21-pentanoate methanol solvate reveals molecules connected via hydrogen bonding, highlighting the potential for studying molecular interactions in related compounds (Suitchmezian, Jess, & Näther, 2007).

Structural Analysis and Drug Design

  • Detailed structural analysis of related compounds can aid in drug design. The crystal structure of Triamcinolone acetonide acetate, for instance, displays a molecular framework consisting of condensed rings, which is crucial for understanding drug interactions and designing new pharmaceuticals (Lu, Tang, Gu, & Hu, 2011).

Electrostatic Properties and Mode of Action

  • The study of electrostatic properties, as seen in Prednisolone acetate, provides insights into the drug's mode of action. This approach is particularly useful in predicting how similar compounds might interact with biological systems (Shahid, Noureen, Choudhary, Yousuf, & Ahmed, 2017).

Application in Material Science

  • Research on structurally related compounds has extended into material science. The synthesis and characterization of complexes with various metal ions, as explored in a derivative of Cyclopentaphenanthren-3-one, demonstrate potential applications in materials engineering and catalysis (Jassim, 2020).

Understanding Chemical Reactivity

  • Investigations into the chemical reactivity of similar compounds, such as studies on the protonation of Cyclopenta[a]phenanthrenes, provide valuable insights into structure-reactivity relationships. This knowledge is essential for developing new synthetic pathways and understanding biological transformations (Laali, Hollenstein, Galembeck, & Coombs, 2000).

properties

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31FO5/c1-13-9-18-17-6-5-15-10-16(27)7-8-23(15,4)24(17,25)20(29)11-22(18,3)21(13)19(28)12-30-14(2)26/h7-8,10,13,17-18,20-21,29H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,20+,21-,22+,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPWQACPJGPYRH-XHFUFBBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)COC(=O)C)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701157134
Record name 21-Acetoxy-9-fluoro-11β-hydroxy-16α-methylpregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701157134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desoxymetasone 21-Acetate

CAS RN

1597-78-0
Record name 21-Acetoxy-9-fluoro-11β-hydroxy-16α-methylpregna-1,4-diene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1597-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desoxymetasone 21-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001597780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21-Acetoxy-9-fluoro-11β-hydroxy-16α-methylpregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701157134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESOXYMETASONE 21-ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4999925MLI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-[(9R,11S,16R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Reactant of Route 2
Reactant of Route 2
[2-[(9R,11S,16R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Reactant of Route 3
Reactant of Route 3
[2-[(9R,11S,16R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Reactant of Route 4
[2-[(9R,11S,16R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Reactant of Route 5
[2-[(9R,11S,16R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Reactant of Route 6
Reactant of Route 6
[2-[(9R,11S,16R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

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